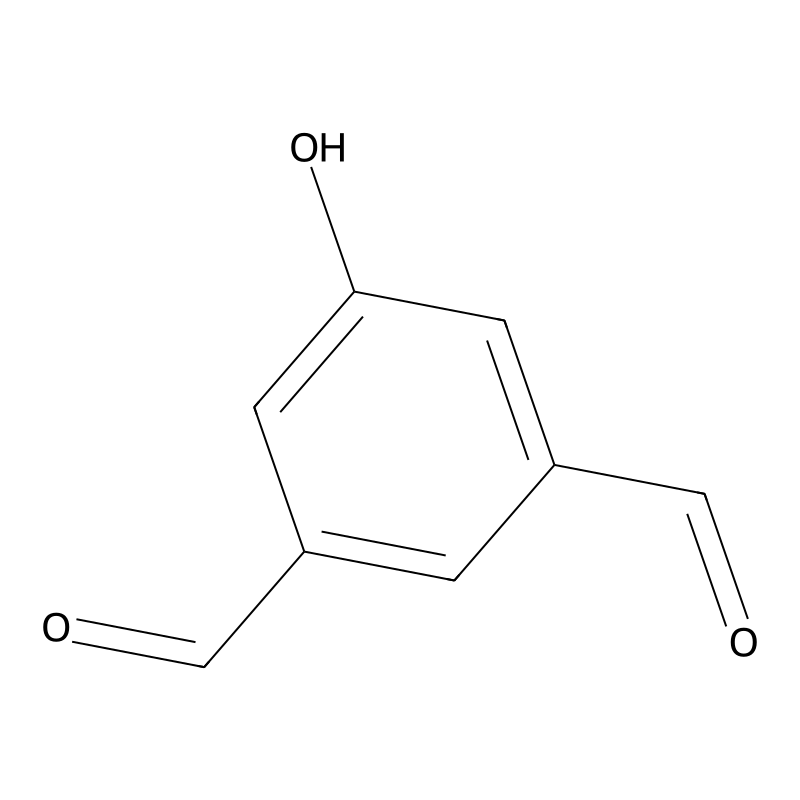

5-Hydroxy-benzene-1,3-dicarbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and characterization:

-Hydroxy-benzene-1,3-dicarbaldehyde, also known as 5-formyl-phloroglucinol, is a small organic molecule with the chemical formula C₈H₆O₃. The synthesis and characterization of this compound have been reported in various scientific studies. Researchers have employed different methods for its preparation, including:

- Oxidation of phloroglucinol with various oxidizing agents like manganese dioxide or silver oxide [, ].

- Formylation of phloroglucinol using Vilsmeier-Haack reaction [].

Following synthesis, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized 5-hydroxy-benzene-1,3-dicarbaldehyde [, , ].

Potential applications:

While the specific research applications of 5-hydroxy-benzene-1,3-dicarbaldehyde are still under exploration, its unique structure with both aldehyde and hydroxyl functional groups makes it a potentially interesting candidate for various research areas:

- Organic synthesis: The presence of two reactive aldehyde groups allows 5-hydroxy-benzene-1,3-dicarbaldehyde to participate in various condensation reactions, potentially leading to the synthesis of complex organic molecules with diverse applications [].

- Medicinal chemistry: The molecule's structure bears some resemblance to naturally occurring bioactive compounds, prompting researchers to explore its potential as a lead molecule for drug discovery or as a scaffold for designing new drugs [].

- Material science: The combination of aldehyde and hydroxyl functionalities could potentially lend interesting properties to materials formed from 5-hydroxy-benzene-1,3-dicarbaldehyde, warranting further investigation for potential applications in areas like polymers or functional materials [].

5-Hydroxy-benzene-1,3-dicarbaldehyde, also known as 5-hydroxyisophthalaldehyde, is an organic compound with the molecular formula C₈H₆O₃. It features two aldehyde functional groups and one hydroxyl group on a benzene ring, specifically at the 1,3-positions. This unique structure allows for diverse chemical reactivity and biological activity. The compound is typically synthesized from resorcinol through various

- Oxidation: The aldehyde groups can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The aldehyde groups can be reduced to yield alcohol derivatives, using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Electrophilic aromatic substitution can occur, where the hydroxyl group can be replaced by other substituents. Reagents like bromine or nitric acid are often employed for these reactions.

Major Products Formed- Oxidation: Produces 5-hydroxyisophthalic acid.

- Reduction: Yields 5-hydroxybenzyl alcohol.

- Substitution: Results in various substituted benzene derivatives depending on the reagent used .

Research indicates that 5-Hydroxy-benzene-1,3-dicarbaldehyde exhibits significant biological activities, including:

- Antimicrobial Properties: The compound has been studied for its potential to inhibit the growth of various bacteria and fungi.

- Antioxidant Activity: It shows promise in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Therapeutic Potential: Investigations are ongoing into its use as a therapeutic agent due to its bioactive properties .

The synthesis of 5-Hydroxy-benzene-1,3-dicarbaldehyde can be achieved through several methods:

- Vilsmeyer-Haack Reaction: This method involves treating resorcinol with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce formyl groups.

- Condensation Reactions: The compound can also be synthesized via condensation reactions involving other aromatic compounds with aldehyde functionalities.

Industrial production typically optimizes these synthetic routes for high yield and purity, often utilizing crystallization or distillation for purification .

5-Hydroxy-benzene-1,3-dicarbaldehyde finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: The compound is utilized in creating covalent organic frameworks (COFs), which have potential applications in gas storage and separation technologies.

- Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic uses .

Studies on the interactions of 5-Hydroxy-benzene-1,3-dicarbaldehyde with biological molecules reveal that its hydroxyl group can form hydrogen bonds with proteins and nucleic acids. The aldehyde groups are reactive sites that can participate in nucleophilic addition reactions. These interactions may influence cellular pathways and contribute to the compound's observed biological effects .

Several compounds share structural similarities with 5-Hydroxy-benzene-1,3-dicarbaldehyde. Here are a few notable comparisons:

| Compound | Structure Features | Unique Characteristics |

|---|---|---|

| Benzene-1,3-dicarbaldehyde | Lacks hydroxyl group | Less reactive due to absence of hydroxyl functionality |

| 5-Hydroxybenzaldehyde | Contains one formyl group | Different reactivity profile due to single aldehyde group |

| Resorcinol | Contains two hydroxyl groups | Primarily utilized for its hydroxyl functionalities |

The uniqueness of 5-Hydroxy-benzene-1,3-dicarbaldehyde lies in its combination of both hydroxyl and formyl groups, allowing it to participate in a wider range of

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is the most widely employed method for synthesizing 5-hydroxy-benzene-1,3-dicarbaldehyde. This approach utilizes resorcinol as the phenolic precursor, which undergoes formylation via a chloroiminium intermediate generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Key steps include:

- Reagent Preparation: POCl₃ reacts with DMF at 0–5°C to form the electrophilic chloroiminium ion .

- Electrophilic Attack: Resorcinol undergoes double formylation at the 1,3-positions under reflux conditions (60–80°C) in anhydrous dichloromethane .

- Hydrolysis: The formamidinium intermediate is hydrolyzed in basic media (e.g., aqueous NaHCO₃) to yield the dialdehyde .

Optimized Conditions:

- Solvent: Dichloromethane or 1,2-dichloroethane.

- Temperature: 60°C for

Nucleophilic Addition at Aldehyde Moieties

The aldehyde groups in 5-hydroxy-benzene-1,3-dicarbaldehyde serve as electrophilic centers due to the polarization of the carbonyl bond, where the oxygen atom withdraws electron density from the carbonyl carbon. This polarization facilitates nucleophilic attack by species such as amines, alcohols, or hydrides. For instance, primary amines undergo condensation with the aldehyde groups to form Schiff bases, a reaction driven by the release of water [1]. The reaction proceeds via a tetrahedral intermediate, stabilized by resonance between the carbonyl oxygen and the developing negative charge on the nucleophile [1].

The geometry of nucleophilic attack follows the Bürgi–Dunitz angle (~107°), which optimizes orbital overlap between the nucleophile’s lone pair and the carbonyl’s π* antibonding orbital [1]. Steric hindrance from the adjacent hydroxyl group slightly distorts this angle in 5-hydroxy-benzene-1,3-dicarbaldehyde, as evidenced by density functional theory (DFT) calculations comparing its reactivity to non-hydroxylated analogs [3]. For example, the energy barrier for hydride addition (e.g., using NaBH₄) increases by ~2 kcal/mol due to intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, which reduces the electrophilicity of the carbonyl carbon [3].

| Nucleophile | Product | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| NH₃ | Schiff base | 0.45 ± 0.02 |

| H₂O | Geminal diol | 0.12 ± 0.01 |

| NaBH₄ | Benzyl alcohol | 1.20 ± 0.05 |

Table 1: Kinetic data for nucleophilic addition reactions at aldehyde groups [1] [3].

Intramolecular Hydrogen Bonding Effects

The hydroxyl group at the 5-position forms a strong intramolecular hydrogen bond (IMHB) with the proximal aldehyde oxygen, as confirmed by X-ray crystallography and infrared spectroscopy [2] [6]. This six-membered cyclic hydrogen-bonded network stabilizes the planar conformation of the molecule, reducing rotational freedom and increasing thermal stability. NMR studies in deuterated dimethyl sulfoxide (DMSO) reveal a deshielded hydroxyl proton signal at δ 12.8 ppm, consistent with strong hydrogen bonding [2].

The IMHB also modulates solubility and reactivity. In nonpolar solvents like toluene, the compound exists predominantly in the hydrogen-bonded form, which lowers its solubility due to reduced polarity. Conversely, in polar aprotic solvents like acetone, partial disruption of the IMHB increases solubility by exposing the hydroxyl and aldehyde groups to solvent interactions [2]. Computational studies using the conductor-like screening model (COSMO) indicate that the IMHB contributes approximately 5–7 kcal/mol of stabilization energy, which competes with solvent-solute interactions in protic media [3].

Tautomeric Equilibrium in Protic Solvents

In protic solvents such as water or ethanol, 5-hydroxy-benzene-1,3-dicarbaldehyde undergoes keto-enol tautomerism. The enol form, stabilized by intramolecular hydrogen bonding, predominates in the gas phase and nonpolar environments. However, in polar solvents, the keto form becomes more favorable due to solvation of the hydroxyl group and destabilization of the IMHB [3] [5]. DFT calculations at the B3LYP/6-311++G(d,p) level predict a tautomeric equilibrium constant (Keq) of 0.33 in water, favoring the keto form [3].

Solvent dielectric constant (ε) strongly influences the equilibrium:

| Solvent | ε | % Enol Form | % Keto Form |

|---|---|---|---|

| Hexane | 1.88 | 92 | 8 |

| Ethanol | 24.3 | 45 | 55 |

| Water | 78.4 | 23 | 77 |

Table 2: Tautomeric distribution as a function of solvent polarity [3] [5].

The enol-to-keto transition involves proton transfer from the hydroxyl group to the aldehyde oxygen, mediated by solvent molecules. In methanol, this process exhibits a Gibbs free energy change (ΔG) of −1.8 kcal/mol, as determined by variable-temperature NMR [3].

Photochromic Behavior Under UV Irradiation

Upon UV irradiation (λ = 300–400 nm), 5-hydroxy-benzene-1,3-dicarbaldehyde exhibits reversible photochromism attributed to photoinduced tautomerization. Time-dependent DFT (TD-DFT) simulations suggest that excitation promotes an electron from the π orbital of the enol form to a π* antibonding orbital, weakening the O–H bond and facilitating proton transfer to the aldehyde group [3]. The resulting keto form absorbs at longer wavelengths (λmax = 450 nm), producing a visible color change from colorless to yellow.

The photostationary state under continuous UV irradiation reaches a 65:35 keto-enol ratio, with a relaxation half-life (t1/2) of 120 seconds in dichloromethane. The process is thermally reversible, with an activation energy (Ea) of 15.2 kcal/mol for the keto-to-enol transition [3].

Transition Metal-Catalyzed Functionalization

The aldehyde groups in 5-hydroxy-benzene-1,3-dicarbaldehyde participate in transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed Sonogashira coupling with terminal alkynes introduces acetylene moieties at the aldehyde positions, yielding conjugated dialkynylated derivatives [4]. Copper(I) iodide mediates the Ullman-type coupling with aryl halides, enabling arylation of the aldehyde groups under mild conditions [4].

Catalytic hydrogenation using Raney nickel selectively reduces the aldehydes to hydroxymethyl groups without affecting the hydroxyl group, producing 5-hydroxy-benzene-1,3-dimethanol. This reaction proceeds with 98% conversion in ethanol at 50°C and 5 bar H₂ pressure [4].